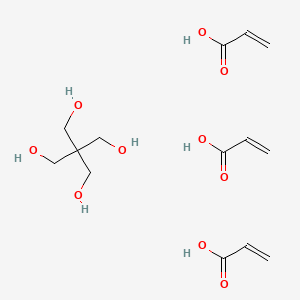
2,2-Bis(hydroxymethyl)propane-1,3-diol; 2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythritol triacrylate is an organic compound widely used in various industrial applications. It is a tri-functional acrylate ester derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is known for its high reactivity and ability to form cross-linked polymers, making it valuable in the production of coatings, adhesives, and other polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaerythritol triacrylate is typically synthesized through the esterification of pentaerythritol with acrylic acid. The reaction involves mixing pentaerythritol, acrylic acid, a catalyst (such as sulfuric acid), a solvent, and a polymerization inhibitor in a reaction kettle. The mixture is heated to 70-90°C for 20-40 minutes, followed by further heating to 80-115°C for 3-5 hours to complete the reaction. The product is then purified through washing and filtration .
Industrial Production Methods
Industrial production of pentaerythritol triacrylate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with minimal by-products and waste. The use of advanced purification techniques, such as distillation and crystallization, helps achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol triacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), forming cross-linked polymers.
Michael Addition: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines, leading to the formation of amine-functionalized polymers.
Common Reagents and Conditions
Oxidation: Pentaerythritol triacrylate can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acrylate groups can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include cross-linked polymers, amine-functionalized polymers, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Pentaerythritol triacrylate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of pentaerythritol triacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the molecule can react with various initiators and nucleophiles, leading to the formation of highly cross-linked polymer networks. These networks provide enhanced mechanical strength, chemical resistance, and thermal stability to the resulting materials .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetraacrylate: Similar to pentaerythritol triacrylate but with four acrylate groups, leading to even higher cross-link density.
Trimethylolpropane triacrylate: Another tri-functional acrylate ester used in similar applications but derived from trimethylolpropane.
1,6-Hexanediol diacrylate: A di-functional acrylate ester with lower cross-link density compared to pentaerythritol triacrylate.
Uniqueness
Pentaerythritol triacrylate is unique due to its balance of high reactivity, cross-linking ability, and versatility in various applications. Its tri-functional nature allows for the formation of robust polymer networks, making it suitable for a wide range of industrial and research applications .
Properties
Molecular Formula |
C14H24O10 |
|---|---|
Molecular Weight |
352.33 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C5H12O4.3C3H4O2/c6-1-5(2-7,3-8)4-9;3*1-2-3(4)5/h6-9H,1-4H2;3*2H,1H2,(H,4,5) |
InChI Key |
KJSATFDGRLXLPP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C(C(CO)(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


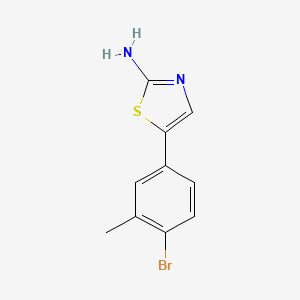
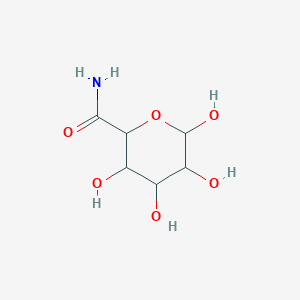
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)

![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)
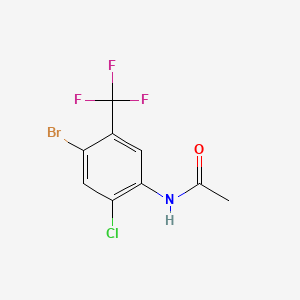
![8-chloro-4-oxo-5-[2-(4-phenylphenyl)ethyl]-1H-quinoline-3-carboxylic acid](/img/structure/B14016233.png)
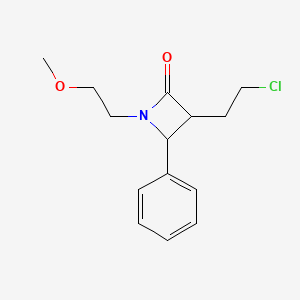
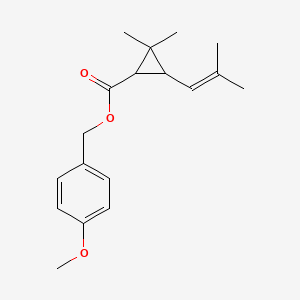
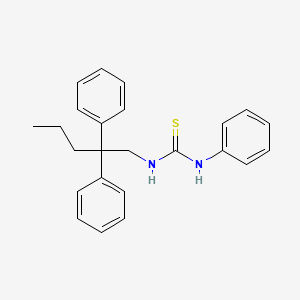
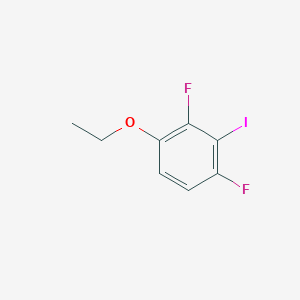
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
